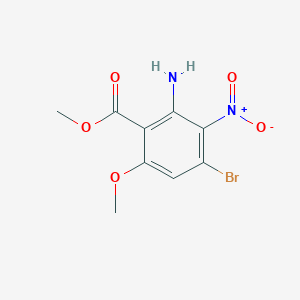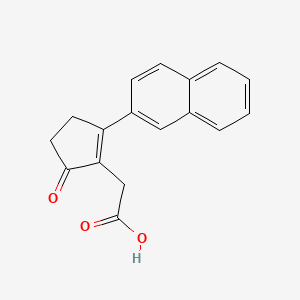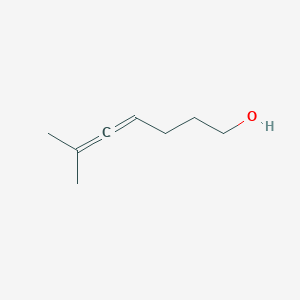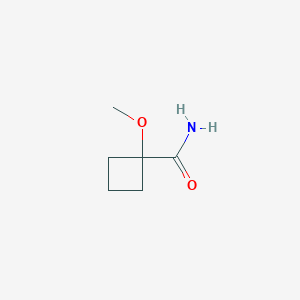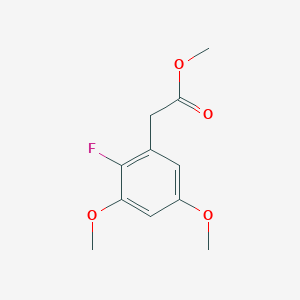
Methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(2-fluoro-3,5-dimethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 2-(2-fluoro-3,5-dimethoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-fluoro-3,5-dimethoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The presence of the fluorine atom and methoxy groups can influence the compound’s binding affinity and specificity, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Methyl 2-(3,5-difluorophenyl)acetate: Similar structure but with two fluorine atoms instead of one.
Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester: Lacks the fluorine atom but has similar methoxy groups.
Uniqueness: Methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate is unique due to the specific positioning of the fluorine atom and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C11H13FO4 |
|---|---|
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13FO4/c1-14-8-4-7(5-10(13)16-3)11(12)9(6-8)15-2/h4,6H,5H2,1-3H3 |
Clave InChI |
DIUPIMOULFEQFP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)F)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
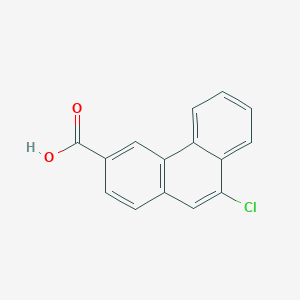

![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
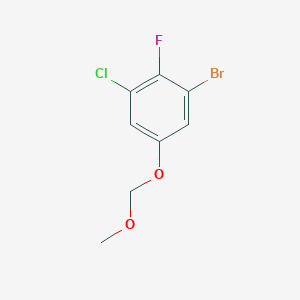
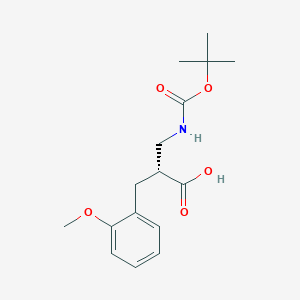
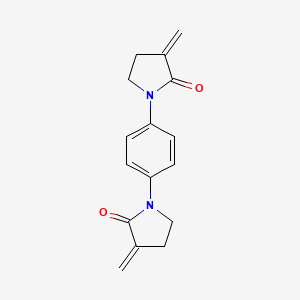
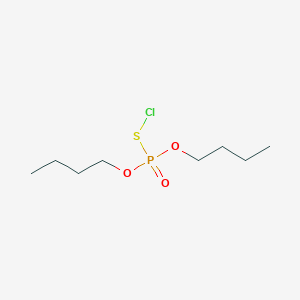

![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
